5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole
Overview
Description
5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6Cl3NO and its molecular weight is 262.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Reactivity
- Isoxazoles, including derivatives like 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole, exhibit interesting chemical properties such as tautomerism and basicity. For instance, isoxazole derivatives demonstrate a mix of CH and NH forms in different solvents, which is significant in understanding their chemical reactivity and applications in synthesis (Boulton & Katritzky, 1961).
Synthesis and Modification
- Novel derivatives of isoxazole have been synthesized, demonstrating the versatility of isoxazole compounds in organic chemistry. For example, synthesis involving this compound has led to compounds with potential biological activities (Kletskov et al., 2018).
Application in Agricultural Chemistry
- Isoxazole derivatives have been explored for their potential as insecticides and herbicides. Research has shown that specific substitutions on the isoxazole ring can lead to compounds with significant herbicidal and insecticidal activities (Hamper et al., 1995).
Biological Activity and Therapeutic Potential
- Certain isoxazole derivatives have been evaluated for their potential in cancer therapy. For instance, modifications of isoxazole compounds have been studied for their synergistic effects with established antitumor drugs, suggesting their potential use in chemotherapeutic regimes (Shaw et al., 2012).
Environmental Impacts
- The behavior of isoxazole derivatives like isoxaflutole in different soil types has been studied to understand their environmental impact and bioavailability. This research is crucial for evaluating the environmental safety of these compounds when used in agricultural settings (Inoue et al., 2009).
Properties
IUPAC Name |
5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEVVQPPKGAPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381904 | |
Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31007-74-6 | |
Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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